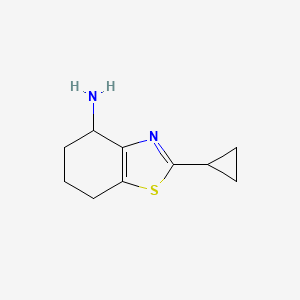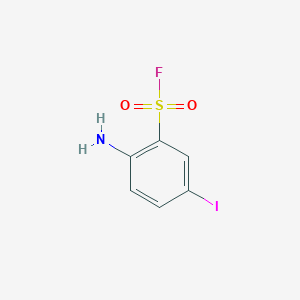![molecular formula C8H13FO B6598435 {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol CAS No. 88888-24-8](/img/structure/B6598435.png)
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol
説明
4-Fluorobicyclo[2.2.1]heptan-1-ylmethanol, also known as 4-FBH, is a novel compound that has been recently identified as a potential therapeutic agent for a variety of diseases. It is a bicyclic ether that contains a fluorine atom in the 1-position and a methyl group in the 7-position. 4-FBH has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 4-FBH has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors.
科学的研究の応用
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors. For example, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been shown to inhibit the expression of interleukin-6, a cytokine involved in inflammation, and to inhibit the growth of cancer cells. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
作用機序
The mechanism of action of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol is not yet fully understood. However, it is believed that the compound interferes with several cellular processes, including the production of inflammatory mediators, the growth of cancer cells, and the activity of certain enzymes and receptors. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been shown to induce apoptosis in certain cancer cell lines, indicating that it may have anti-cancer properties.
Biochemical and Physiological Effects
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential to modulate the activity of various enzymes and receptors. For example, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been shown to inhibit the expression of interleukin-6, a cytokine involved in inflammation, and to inhibit the growth of cancer cells. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
実験室実験の利点と制限
The advantages of using {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of biological activities. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in laboratory experiments is its lack of specificity, meaning that it can bind to and modulate the activity of multiple enzymes and receptors.
将来の方向性
The potential applications of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol are vast, and there are many directions for future research. For example, further studies could be conducted to explore the mechanism of action of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol and to identify its specific targets. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol could be studied for its potential to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol could be studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors. Finally, {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol could be studied for its potential to induce apoptosis in certain cancer cell lines, indicating that it may have anti-cancer properties.
合成法
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Sonogashira coupling. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine oxide in the presence of a base, such as triethylamine or potassium carbonate. The Ugi reaction is a multi-component reaction involving an aldehyde, an amine, and an isocyanide. The Sonogashira coupling is a method for synthesizing carbon-carbon bonds using a palladium catalyst. All of these methods provide an efficient and cost-effective way to synthesize {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in the laboratory.
特性
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFBWBWKLWFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20750434 | |
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
CAS RN |
88888-24-8 | |
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



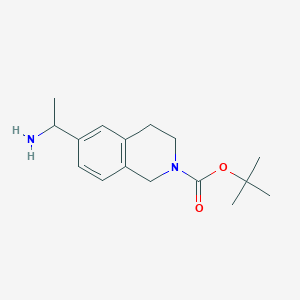
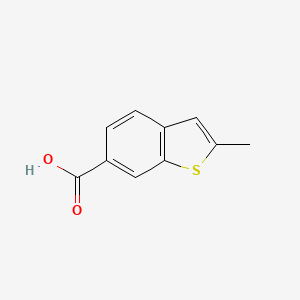
![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)
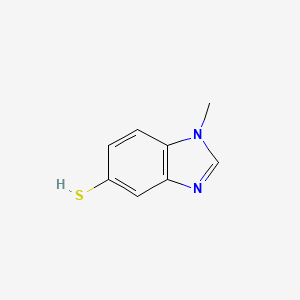

![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)
